molecular formula C16H23N5O3 B2921345 2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-81-7

2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2921345
CAS No.: 878734-81-7
M. Wt: 333.392
InChI Key: TTWAEWKNSNLWLZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C16H23N5O3 and its molecular weight is 333.392. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of Curcumin Derivatives

Curcumin derivatives, such as Schiff base, hydrazone, and oxime derivatives, have been synthesized to improve medicinal and biological properties. These compounds and their metal complexes exhibit potent biological activities, underlining the importance of chemical modifications for enhanced efficacy (S. Omidi & A. Kakanejadifard, 2020).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin and its derivatives are highlighted for their varied biological and pharmacological activities, especially in therapeutic and agrochemical applications. The synthesis of hydantoin, including its role in producing non-natural amino acids with potential medical applications, underscores its significance in drug discovery (Shabnam Babu Shaikh et al., 2023).

Thiazolidinediones as PTP 1B Inhibitors

The review on 2,4-thiazolidinediones (TZDs) as PTP 1B inhibitors from 2012-2018 illustrates the exploration of the TZD scaffold for discovering molecules targeting the insulin signaling cascade. The structural modifications of the TZD scaffold to design potent PTP 1B inhibitors demonstrate the scaffold's potential in addressing insulin resistance and T2DM (S. Verma et al., 2019).

Properties

IUPAC Name

2-(2-methoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-9(2)20-10(3)11(4)21-12-13(17-15(20)21)18(5)16(23)19(14(12)22)7-8-24-6/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWAEWKNSNLWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CCOC)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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